molecular formula C15H19ClN4O B7121429 N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide

N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide

Cat. No.: B7121429
M. Wt: 306.79 g/mol
InChI Key: DTWCHTJQRWOAOO-UHFFFAOYSA-N
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Description

N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 7-chloro-1H-indazole moiety linked to a 3,3-dimethylpiperidine-2-carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-15(2)7-4-8-17-12(15)14(21)18-13-9-5-3-6-10(16)11(9)19-20-13/h3,5-6,12,17H,4,7-8H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCHTJQRWOAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)NC2=NNC3=C2C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets kinases, which are enzymes involved in the regulation of cellular processes.

    Pathways Involved: The compound inhibits kinase activity, leading to the disruption of signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-1H-indazol-3-yl)-7,7-dimethyl-2-(1H-pyrazol-4-yl)-5H-furo[3,4-d]pyrimidin-4-amine
  • 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid

Uniqueness

N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 7-chloro-1H-indazole moiety with a 3,3-dimethylpiperidine-2-carboxamide group makes it a valuable compound for targeted research and development.

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